

Brefeldin A's Impact on Cellular Trafficking: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for investigating the complex pathways of protein trafficking and localization.[1] By inducing a potent, selective, and reversible disruption of the Golgi apparatus, BFA enables researchers to dissect the various stages of the secretory pathway, explore the dynamics of protein transport, and probe the mechanisms of organelle function.[1] This technical guide provides a comprehensive overview of Brefeldin A, detailing its mechanism of action, its effects on cellular trafficking, and established experimental protocols for its application.

Core Mechanism of Action

Brefeldin A's primary molecular target is the ADP-ribosylation factor 1 (ARF1), a small GTPase that plays a crucial role in the recruitment of coat proteins to Golgi membranes.[1] BFA does not directly interact with ARF1 but instead targets the guanine nucleotide exchange factor (GEF) GBF1.[2][3] BFA binds to the ARF1-GDP-GBF1 complex, stabilizing it and preventing the exchange of GDP for GTP.[4][5] This effectively locks ARF1 in its inactive, GDP-bound state.[1]

The inactivation of ARF1 has a cascade of downstream effects, primarily the inhibition of COPI coat protein recruitment to the Golgi and the ER-Golgi intermediate compartment (ERGIC) membranes.[1][2] This disruption of COPI vesicle formation blocks anterograde transport of newly synthesized proteins from the Endoplasmic Reticulum (ER) to the Golgi complex.[1]

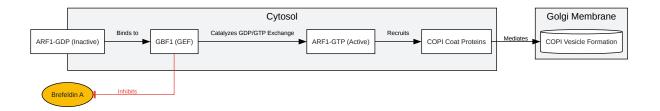




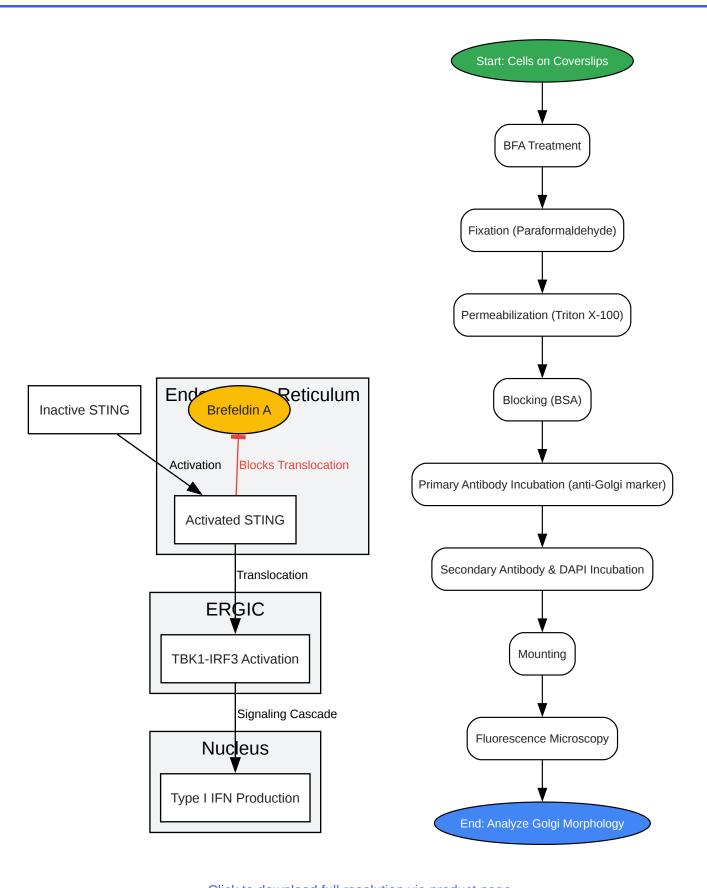


Concurrently, retrograde transport from the Golgi to the ER continues, leading to the rapid disassembly of the Golgi apparatus and the redistribution of Golgi-resident proteins and enzymes back into the ER, resulting in a fused ER-Golgi compartment.[1][6]









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